Regioselectivity in Cellulose Acylation: CPAC vs. Chloroacetyl Chloride (CAC)
In the homogeneous acylation of cellulose in an ionic liquid, 2-chloro-2-phenylacetyl chloride (CPAC) exhibits significantly higher selectivity for the C6-OH position compared to the less bulky chloroacetyl chloride (CAC) [1]. This selectivity is quantified by the percentage of substitution occurring at the C6 position (PC6) at comparable total degrees of substitution (DSTotal).
| Evidence Dimension | Regioselectivity (% substitution at C6-OH) |
|---|---|
| Target Compound Data | CPAC: PC6 = 88.4% at DSTotal 0.519 (0.5 h) |
| Comparator Or Baseline | CAC: PC6 = 78.2% at DSTotal 0.601 (0.5 h) |
| Quantified Difference | CPAC shows a 10.2% absolute increase in C6-OH selectivity compared to CAC under similar initial conditions. |
| Conditions | Cellulose acylation in [Bmim]Cl/DMF at 35°C with 6 equiv/AGU acylating agent |
Why This Matters
Higher C6-OH selectivity enables the synthesis of cellulose derivatives with more defined substitution patterns, which directly impacts material properties like solubility, thermal stability, and potential for further functionalization.
- [1] Fu, Y., Li, G., Wang, R., Zhang, F., & Qin, M. (2017). Effect of the Molecular Structure of Acylating Agents on the Regioselectivity of Cellulosic Hydroxyl Groups in Ionic Liquid. BioResources, 12(1), 992-1006. (Table 1 data) View Source
